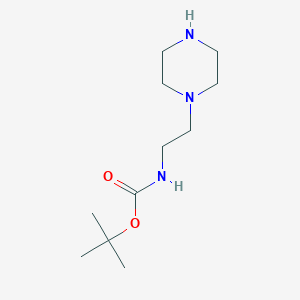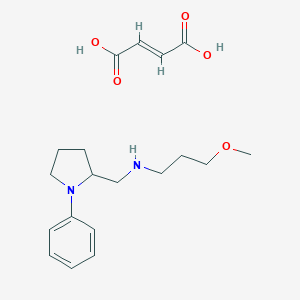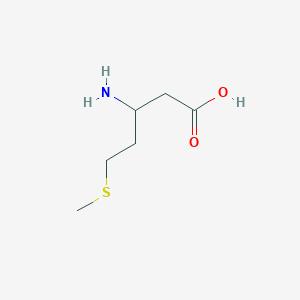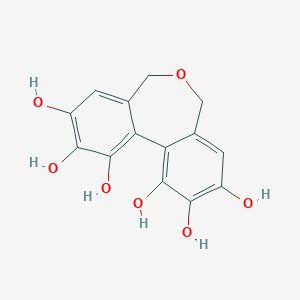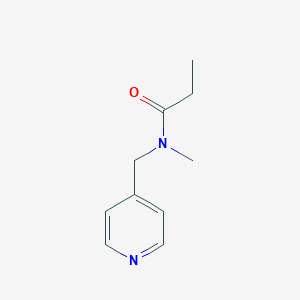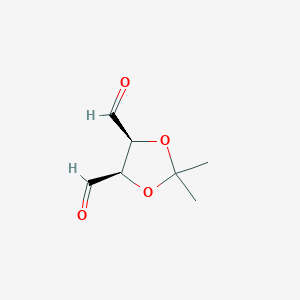
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMDO and is a versatile reagent that can be used in a variety of chemical reactions.
Mecanismo De Acción
DMDO is a powerful oxidizing agent that can oxidize a wide range of functional groups. Its mechanism of action involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further reactions. The reaction mechanism of DMDO is complex and depends on the specific reaction being carried out.
Efectos Bioquímicos Y Fisiológicos
DMDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and can induce oxidative stress. Further research is needed to determine the potential toxic effects of DMDO on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDO has several advantages as a reagent in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a versatile reagent that can be used in a variety of reactions. However, DMDO has some limitations as well. It is a relatively expensive reagent and can be difficult to obtain in large quantities. It is also a powerful oxidizing agent that can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for research on DMDO. One area of interest is the development of new synthetic methods using DMDO as a reagent. Another area of interest is the study of the potential toxic effects of DMDO on living organisms. Additionally, the application of DMDO in the synthesis of new pharmaceuticals and natural products is an area of ongoing research. Overall, DMDO is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of DMDO involves the reaction of dimethyl hydrazine with glyoxal in the presence of a strong acid catalyst. This reaction results in the formation of DMDO, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of DMDO is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMDO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the oxidation of alcohols, the epoxidation of olefins, and the synthesis of lactones. DMDO has also been used in the preparation of chiral building blocks and natural products.
Propiedades
Número CAS |
146566-82-7 |
|---|---|
Nombre del producto |
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
Clave InChI |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
SMILES isomérico |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
SMILES canónico |
CC1(OC(C(O1)C=O)C=O)C |
Sinónimos |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

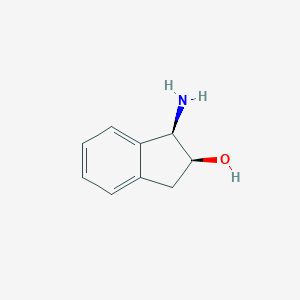
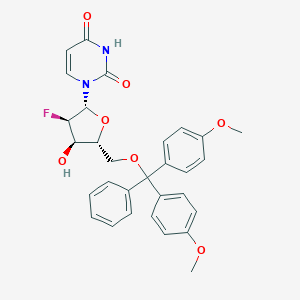
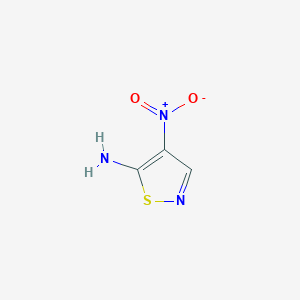
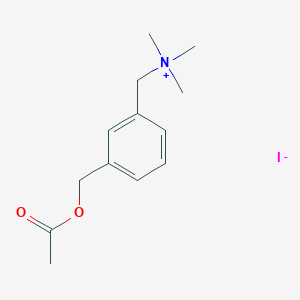
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
